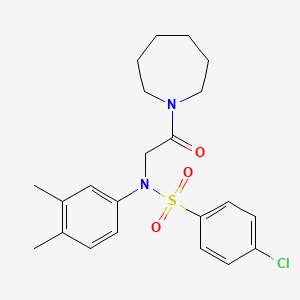![molecular formula C18H18BrN3OS B3536206 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536206.png)
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
描述
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTB is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to form covalent bonds with cysteine residues in the active site of enzymes, leading to irreversible inhibition. The exact mechanism of action of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bone resorption, protein degradation, and cancer cell growth. 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders.
实验室实验的优点和局限性
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent enzyme inhibition at low concentrations. However, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has some limitations for use in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can form covalent bonds with other proteins in addition to its target enzyme, which can lead to off-target effects.
未来方向
There are several future directions for research on 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide as a tool for studying the function of specific enzymes in biological systems. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potential as a therapeutic agent for a range of diseases, and further research is needed to explore its efficacy and safety in clinical trials.
科学研究应用
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a range of enzymes, including cathepsin K, which is involved in bone resorption, and the proteasome, which is involved in protein degradation. 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-bromo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-14-8-2-1-7-13(14)17(23)21-18(24)20-15-9-3-4-10-16(15)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVZBSXVPCHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(4-methoxyphenyl)-7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3536132.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3536151.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3536160.png)
![ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3536170.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3536181.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3536185.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-fluoro-phenyl)-methanesulfonamide](/img/structure/B3536191.png)
![N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide](/img/structure/B3536193.png)
![7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3536196.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzamide](/img/structure/B3536198.png)
![N-mesityl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536210.png)
![1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3536214.png)